molecular formula C30H33N7OS B14784517 1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea

1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea

Cat. No.: B14784517
M. Wt: 539.7 g/mol
InChI Key: GQJUPNKTYNFBRZ-UHFFFAOYSA-N
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Description

Urea, N-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-N’-[[2-[[3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridin-6-yl]thio]phenyl]methyl]- is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-N’-[[2-[[3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridin-6-yl]thio]phenyl]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group using a Friedel-Crafts alkylation reaction.

    Synthesis of the triazolopyridine moiety: This can be synthesized by reacting an appropriate pyridine derivative with an azide compound.

    Coupling of the pyrazole and triazolopyridine units: This step involves the formation of a urea linkage between the two units using a suitable coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Urea, N-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-N’-[[2-[[3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridin-6-yl]thio]phenyl]methyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Compounds such as N,N’-diethylurea and N,N’-dimethylurea share structural similarities but differ in their substituents.

    Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole have similar core structures but lack the triazolopyridine moiety.

    Triazolopyridine derivatives: Compounds such as 3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridine share the triazolopyridine structure but differ in other substituents.

Uniqueness

The uniqueness of Urea, N-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-N’-[[2-[[3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridin-6-yl]thio]phenyl]methyl]- lies in its combination of structural elements. The presence of both the pyrazole and triazolopyridine moieties, along with the urea linkage, provides a distinct chemical profile that can lead to unique reactivity and biological activity.

Properties

Molecular Formula

C30H33N7OS

Molecular Weight

539.7 g/mol

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[[2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfanyl]phenyl]methyl]urea

InChI

InChI=1S/C30H33N7OS/c1-20(2)28-34-33-26-16-15-23(19-36(26)28)39-24-14-10-9-11-21(24)18-31-29(38)32-27-17-25(30(3,4)5)35-37(27)22-12-7-6-8-13-22/h6-17,19-20H,18H2,1-5H3,(H2,31,32,38)

InChI Key

GQJUPNKTYNFBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)SC3=CC=CC=C3CNC(=O)NC4=CC(=NN4C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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